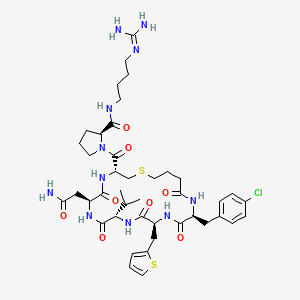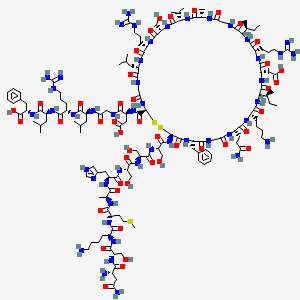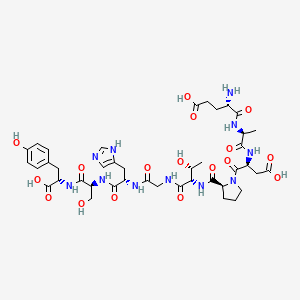
MAGE-1 Antigen (161-169) (human)
説明
MAGE-1 Antigen (161-169) (human) is a truncated fragment of MAGE-1, a gene that encodes an antigen on a melanoma cell line . MAGE-1 is expressed by melanoma tissue from all stages of disease, but not melanocytes, nevus tissue, or any normal diploid cell line .
Synthesis Analysis
The MAGE-1 gene product is identified by monoclonal and polyclonal antibodies . Several oligopeptides were synthesized based on predicted MAGE-1 amino acid sequences and were used to generate rabbit anti-peptide antisera . A truncated MAGE-1 cDNA was cloned into an Escherichia coli expression vector, and recombinant protein was produced and purified .Molecular Structure Analysis
The structure of a low-molecular MAGE product (protein-free) determined by NMR analysis showed a mixture of isomers with an open chain and a cyclic form of the fructosamine moiety .Chemical Reactions Analysis
The MAGE-1 gene, cloned from human melanoma cell line MZ2-MEL, encodes the tumor-rejection antigen MZ2-E, which is recognized by autologous CD8+ cytolytic T cells .Physical And Chemical Properties Analysis
The MAGE-1 Antigen (161-169) (human) has a molecular formula of C41H57N11O17 and a molecular weight of 975.95 .科学的研究の応用
General Characteristics and Functions The MAGE protein family, including MAGE-1, features a conserved MAGE homology domain and is expressed in various eukaryotes. While some MAGE proteins are ubiquitously expressed, others, such as MAGE-1, are primarily found in germ cells and are aberrantly reactivated in multiple cancers. These proteins are not only potential targets for cancer immunotherapy due to their restricted expression patterns but also play roles in diverse cellular and developmental pathways, implicating them in diseases beyond cancer, like lung, renal, and neurodevelopmental disorders. At the molecular level, MAGE proteins interact with E3 RING ubiquitin ligases to regulate substrate specificity, ligase activity, and subcellular localization. The expansion of MAGE genes in mammals is speculated to be associated with germline protection from environmental stress and aiding stress adaptation. This stress tolerance might explain the aberrant expression of MAGE proteins in various cancers (Florke Gee et al., 2020).
Expression in Melanoma and Other Cancers The expression of cancer/testis antigens (CTA), including MAGE-1, is predominantly in male germline cells and various malignancies, making them potential targets for immunotherapy. MAGE-1 and other CTAs have varying expression rates in primary and metastatic tumors, often with a higher expression in metastatic tumors. In melanoma, CTAs like MAGE-A3, MAGE-A1, and MAGE-A4, among others, have been extensively studied. The expression of MAGE-1 and related antigens correlates with the progression and metastasis of the disease, indicating their potential as therapeutic targets for immunotherapy (Tio et al., 2019).
Prognostic Value in Human Cancers MAGE-A subfamily members, including MAGE-1, are overexpressed in numerous cancers and are linked to cancer progression, metastasis, and therapeutic recurrence. Their expression has a significant association with poor prognosis in various cancers, such as lung, gastrointestinal, breast, and ovarian cancer. This indicates that MAGE-1 and its related proteins could serve as potential prognostic markers in these cancers (Poojary et al., 2020).
作用機序
将来の方向性
MAGE-1 Antigen (161-169) (human) holds great promise for treating solid tumors. To date, clinical investigations of TCR-T cell therapies have targeted one antigen/HLA at a time and have produced encouraging but partial response rates with limited durations . Future research may focus on addressing both antigen heterogeneity and HLA loss of heterozygosity, which requires a collection of TCRs recognizing multiple targets presented on multiple HLAs .
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H57N11O17/c1-19(46-35(62)24(42)9-10-31(57)58)34(61)48-26(14-32(59)60)40(67)52-11-3-4-29(52)38(65)51-33(20(2)54)39(66)44-16-30(56)47-25(13-22-15-43-18-45-22)36(63)50-28(17-53)37(64)49-27(41(68)69)12-21-5-7-23(55)8-6-21/h5-8,15,18-20,24-29,33,53-55H,3-4,9-14,16-17,42H2,1-2H3,(H,43,45)(H,44,66)(H,46,62)(H,47,56)(H,48,61)(H,49,64)(H,50,63)(H,51,65)(H,57,58)(H,59,60)(H,68,69)/t19-,20+,24-,25-,26-,27-,28-,29-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAIURNBGXNPB-SRZPNHKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H57N11O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
976.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



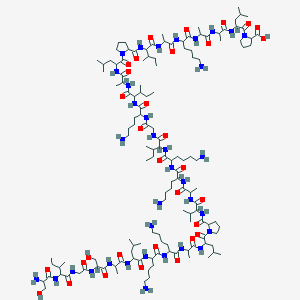

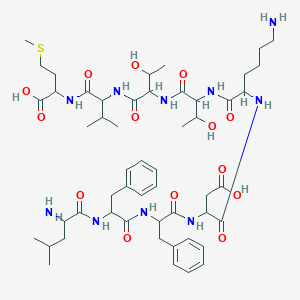
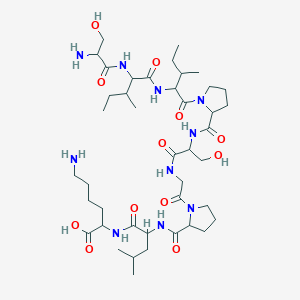

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)

